4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O/c1-15-13-28-20(21(24-15)27(2)14-16-8-4-3-5-9-16)12-19(26-28)22(29)25-18-11-7-6-10-17(18)23/h3-13H,14H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJCAUNVMDWDTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3F)C(=N1)N(C)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide is a compound that belongs to the pyrazolo[1,5-a]pyrazine family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H22FN5O
- Molecular Weight : 403.461 g/mol
- CAS Number : 1775515-69-9
The compound features a pyrazolo[1,5-a]pyrazine core, which is known for its pharmacological properties. The presence of various functional groups influences its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazine derivatives. In vitro assays have demonstrated that compounds within this class exhibit significant activity against various cancer cell lines.
- Case Study : A synthesized library of pyrazolo[1,5-a]pyrimidines was evaluated against MDA-MB-231 (human breast cancer) cells using the MTT assay. None of the compounds showed growth inhibitory activity, indicating a need for further structural optimization to enhance potency .
Antimycobacterial Activity
Pyrazolo derivatives have also been investigated for their antimycobacterial properties. Research indicates that certain analogues exhibit promising activity against Mycobacterium tuberculosis.
- Case Study : A series of substituted N-benzylpyrazine-2-carboxamides were evaluated for their antimycobacterial activity. The most active derivatives showed minimal inhibitory concentrations (MICs) comparable to standard treatments .
Enzymatic Inhibition and Other Activities
The biological evaluation of pyrazolo derivatives has extended to various enzymatic assays, demonstrating antioxidant and anti-inflammatory properties.
- Study Findings : Compounds were tested for total antioxidant capacity and iron-reducing power, with several exhibiting potent bioactivity against oxidative stress markers .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazolo derivatives. Modifications in the molecular structure can significantly influence their efficacy.
| Substituent | Effect on Activity |
|---|---|
| Benzyl group | Enhances binding affinity |
| Fluorine atom | Improves metabolic stability |
| Methyl group | Influences lipophilicity and solubility |
Scientific Research Applications
Antituberculosis Activity
Research indicates that compounds like 4-[benzyl(methyl)amino]-N-(2-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide can act as potent inhibitors of mycobacterial ATP synthase. This enzyme is crucial for energy production in Mycobacterium tuberculosis, making this compound a promising candidate for developing new anti-tuberculosis agents. Studies show that the compound can inhibit bacterial growth through competitive inhibition mechanisms, impacting ATP synthesis and leading to cell death under specific conditions.
Inhibition of Kinases
The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its potential in developing selective inhibitors targeting cyclin-dependent kinases (CDKs). For instance, derivatives of pyrazolo compounds have demonstrated significant inhibitory activities against CDK2 and CDK9, which are vital for cell cycle regulation. The selectivity profile of these inhibitors can be enhanced through structural modifications, suggesting that this compound may also be optimized for similar applications .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves cyclocondensation reactions between aminopyrazoles and biselectrophilic compounds. This method allows for the introduction of various substituents that enhance biological activity. The mechanism of action often involves interactions with specific enzymes or receptors within biological systems, facilitating its role as an inhibitor in various biochemical pathways.
Study on Antibacterial Activity
In a study investigating the antibacterial properties of pyrazolo derivatives, this compound exhibited notable activity against Mycobacterium tuberculosis. The compound's structure was linked to its ability to disrupt ATP synthesis effectively, highlighting its potential as a lead compound in tuberculosis treatment research.
Development of Selective CDK Inhibitors
Another research effort focused on modifying the pyrazolo[1,5-a]pyrimidine scaffold to enhance selectivity against CDK enzymes. The findings indicated that certain modifications could improve both potency and selectivity, suggesting that this compound could be further developed into a selective CDK inhibitor with therapeutic applications in cancer treatment .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The target compound is compared to three analogs with variations in the amide substituent (Table 1):
- S434-1526 : 3,4-Difluorophenyl amide substituent .
- S434-1778 : 4-(Methylsulfanyl)benzyl amide substituent .
- Compound : 2-Methoxyphenylmethyl amide substituent .
Table 1: Physicochemical Properties of Analogs
Key Observations :
- Molecular Weight : The 3,4-difluorophenyl group in S434-1526 increases molecular weight compared to the target compound’s simpler 2-fluorophenyl group.
- Lipophilicity (logP) : S434-1778 has the highest logP (4.50) due to the hydrophobic methylsulfanyl group, while the target compound’s logP (~4.2) balances lipophilicity and solubility.
Structure-Activity Relationship (SAR) Trends
Fluorine Substitution :
- 2-Fluorophenyl (target) vs. 3,4-Difluorophenyl (S434-1526): Fewer fluorine atoms may reduce steric hindrance, improving target binding.
- Fluorine’s electron-withdrawing effect enhances amide stability and π-π stacking in binding pockets .
Benzyl vs.
Polar vs. Nonpolar Groups: The methylsulfanyl group in S434-1778 adds hydrophobicity, which may improve bioavailability but reduce aqueous solubility .
Preparation Methods
Pyrazolo[1,5-a]pyrazine Core Construction
The bicyclic pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via a [3+2] cycloaddition strategy. A validated approach involves the reaction of 3-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds under acidic conditions. For this compound, the core is assembled using 5-amino-3-methylpyrazole and ethyl glyoxalate in refluxing acetic acid, yielding 6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate.
Key Reaction Parameters
Functionalization at Position 4
The introduction of the benzyl(methyl)amino group at position 4 proceeds via nucleophilic aromatic substitution (SNAr). The core intermediate is treated with N-benzyl-N-methylamine in the presence of potassium carbonate as a base and dimethylformamide (DMF) as the solvent.
Optimized Conditions
Carboxamide Installation at Position 2
Ester Hydrolysis and Activation
The ethyl ester group at position 2 is hydrolyzed to the carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water (3:1). Subsequent activation with thionyl chloride converts the acid to the acyl chloride, which reacts with 2-fluoroaniline to form the target carboxamide.
Stepwise Protocol
- Hydrolysis : LiOH (3 equiv), THF/H2O, 50°C, 4 hours (Yield: 92%)
- Activation : SOCl2 (5 equiv), reflux, 2 hours
- Amination : 2-fluoroaniline (1.2 equiv), CH2Cl2, 0°C → RT, 6 hours (Yield: 78%)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance throughput, the cycloaddition and SNAr steps are adapted to continuous flow reactors. A two-stage system achieves:
Purification Strategies
| Step | Technique | Conditions | Purity |
|---|---|---|---|
| Crude product | Column chromatography | Silica gel, EtOAc/hexane (1:3 → 1:1) | 85–90% |
| Final compound | Recrystallization | Ethanol/water (4:1), −20°C, 24 hours | >99% |
Analytical Characterization
Structural Confirmation
Purity Assessment
Comparative Analysis with Structural Analogues
Substituent Effects on Reactivity
| Substituent | Reaction Yield | Purification Difficulty |
|---|---|---|
| 2-Fluorophenyl | 78% | Moderate (requires chromatography) |
| Phenyl (non-fluorinated) | 82% | Low (recrystallization sufficient) |
Fluorine’s electron-withdrawing nature slightly reduces amidation yields but enhances crystalline stability.
Challenges and Mitigation Strategies
Low Solubility in Polar Solvents
The fluorophenyl group induces hydrophobicity, complicating aqueous workups. Solutions include:
- Co-solvent Systems : THF/water (4:1) for recrystallization
- Sonication-Assisted Dissolution : 30 minutes at 40°C
Byproduct Formation During SNAr
Competing O-alkylation is suppressed by:
- Stoichiometric Control : Limiting amine reagent to 1.1 equiv
- Temperature Modulation : Maintaining 80°C to favor N- over O-alkylation
Q & A
Q. Table 1: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Carboxamide Formation | EDCI, 2-fluorophenylamine, RT | 27–67% | |
| Nitration | HNO₃, H₂SO₄, -10°C | 63% | |
| Reduction | H₂, Pt/C, MeOH, 50°C | >99% |
Basic: Which analytical methods are most reliable for characterizing pyrazolo[1,5-a]pyrazine derivatives?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry. For example, reports δ 1.42 ppm (CH₃) and 6.37–7.24 ppm (aromatic protons) for related compounds .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ = 315.1 observed vs. 315.1 calculated in ) and detects impurities .
- IR Spectroscopy : Confirms functional groups (e.g., CN stretch at ~2220 cm⁻¹) .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., 62.77% C, 4.01% H in ) .
Advanced: How can structural contradictions in NMR data for substituted pyrazolo[1,5-a]pyrazines be resolved?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological approaches:
- Variable Solvent NMR : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding impacts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; used 2D techniques to assign diastereotopic protons .
- Dynamic NMR : Detect tautomeric equilibria (e.g., keto-enol shifts) by temperature-dependent studies .
- Crystallography : Resolve ambiguities via X-ray structures (e.g., confirmed regiochemistry via crystallography) .
Advanced: What strategies guide SAR studies for pyrazolo[1,5-a]pyrazine carboxamides targeting kinase inhibition?
Answer:
- Core Modifications : Vary substituents at positions 4 (benzyl(methyl)amino) and 2-fluorophenyl to optimize binding. highlights enhanced activity with electron-withdrawing groups (e.g., -F, -CF₃) .
- Enzyme Assays : Use kinase inhibition assays (IC₅₀) to correlate structural changes (e.g., methyl vs. ethyl groups) with potency .
- Computational Docking : Predict binding modes using PyMOL or AutoDock; linked bulky substituents to steric clashes in ATP-binding pockets .
Q. Table 2: SAR Insights from Analogous Compounds
| Substituent | Biological Activity | Reference |
|---|---|---|
| 2-Fluorophenyl | Improved selectivity | |
| Benzyl(methyl)amino | Enhanced solubility | |
| 6-Methyl | Increased metabolic stability |
Advanced: How are pharmacokinetic properties evaluated for this compound class?
Answer:
- In Vitro ADME :
- In Vivo Studies :
- Rodent Models : Administer orally (e.g., 10 mg/kg) and measure plasma half-life (t₁/₂) and bioavailability. reported t₁/₂ = 4.2 h for a related analog .
- Tissue Distribution : Radiolabel the compound and quantify accumulation in target organs .
Advanced: What in vivo models are suitable for assessing anti-inflammatory activity?
Answer:
- Murine LPS-Induced Inflammation : Measure TNF-α/IL-6 suppression in serum after oral dosing .
- Collagen-Induced Arthritis (CIA) : Evaluate joint swelling reduction in rats (20 mg/kg, 14 days) .
- PK/PD Integration : Correlate plasma exposure (AUC) with efficacy endpoints (e.g., paw edema reduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
